molecular formula C19H18N2O2 B5694975 N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B5694975
M. Wt: 306.4 g/mol
InChI Key: BPVXSTQCTSGPKA-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of BFA is complex and involves multiple pathways. BFA has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. BFA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects. In cancer cells, BFA has been shown to induce apoptosis and inhibit cell proliferation. BFA has also been shown to have neuroprotective effects and improve cognitive function. Additionally, BFA has been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BFA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized through various methods. BFA is also stable and can be stored for extended periods. However, BFA has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, BFA has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of BFA. One potential direction is the development of BFA-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the use of BFA as a tool for drug discovery and target identification. Additionally, further studies are needed to understand the mechanism of action of BFA and its potential applications in various fields.
Conclusion:
In conclusion, BFA is a complex compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA can be synthesized through various methods and has been extensively studied for its scientific research applications. BFA has several advantages for lab experiments, but also has some limitations. Future studies are needed to further understand the mechanism of action of BFA and its potential applications in various fields.

Synthesis Methods

BFA is a complex compound that can be synthesized through various methods. One of the most common methods for synthesizing BFA is the reaction of 3-formyl-2-methylindole with benzylamine and acetic anhydride. This reaction results in the formation of BFA as a white solid. Other methods for synthesizing BFA include the reaction of 3-formyl-2-methylindole with benzyl chloride and the use of microwave irradiation.

Scientific Research Applications

BFA has been extensively studied for its potential applications in various fields, including cancer research, neurology, and drug discovery. In cancer research, BFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BFA has also been studied for its potential applications in neurology, where it has been shown to have neuroprotective effects and improve cognitive function. Additionally, BFA has been studied for its potential use as a drug discovery tool, where it can be used to identify new drug targets and develop new drugs.

properties

IUPAC Name

N-benzyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-17(13-22)16-9-5-6-10-18(16)21(14)12-19(23)20-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVXSTQCTSGPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

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